molecular formula C3H7ClN2 B1377076 (2S)-2-aminopropanenitrile hydrochloride CAS No. 59981-03-2

(2S)-2-aminopropanenitrile hydrochloride

Cat. No.: B1377076
CAS No.: 59981-03-2
M. Wt: 106.55 g/mol
InChI Key: WJGQCCPNVRCAQI-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-aminopropanenitrile hydrochloride is a chemical compound with the molecular formula C3H7N2Cl. It is a derivative of aminopropanenitrile, where the amino group is attached to the second carbon of the propanenitrile chain. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminopropanenitrile hydrochloride typically involves the reaction of (2S)-2-aminopropanenitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

(2S)-2-aminopropanenitrile+HCl(2S)-2-aminopropanenitrile hydrochloride\text{(2S)-2-aminopropanenitrile} + \text{HCl} \rightarrow \text{this compound} (2S)-2-aminopropanenitrile+HCl→(2S)-2-aminopropanenitrile hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminopropanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitriles or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

Antitubercular Agents
Recent studies have highlighted the potential of (2S)-2-aminopropanenitrile hydrochloride in the development of new antitubercular agents. It has been identified as a part of novel compounds aimed at inhibiting specific enzymes critical for the survival of Mycobacterium tuberculosis, particularly targeting the enzyme Pks13 involved in mycolic acid biosynthesis. The structural modifications of this compound have been studied to enhance its potency and selectivity against resistant strains of tuberculosis .

Protein Kinase Inhibitors
The compound has also been explored as a scaffold for designing protein kinase inhibitors. Its structural features allow for modifications that can enhance binding affinity to various kinase targets, which are crucial in cancer therapy. The synthesis of derivatives has shown promising results in inhibiting specific kinase activities, suggesting that this compound could serve as a lead compound for further drug development .

Synthetic Methodologies

Building Block in Organic Synthesis
In organic synthesis, this compound is utilized as a versatile building block. Its functional groups enable it to participate in various reactions, including nucleophilic substitutions and condensation reactions. This property makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Chiral Synthesis
The chiral nature of this compound allows it to be employed in asymmetric synthesis processes. Researchers have utilized this compound to develop enantiomerically pure products, which are essential in the pharmaceutical industry due to the differing biological activities of enantiomers .

Biochemical Research

Biochemical Assays
this compound is used in various biochemical assays to study enzyme activity and inhibition. Its role as an inhibitor in enzymatic reactions provides insights into metabolic pathways and can help identify potential therapeutic targets .

Cell Culture Studies
In cell culture experiments, this compound has been applied to investigate its effects on cellular processes such as proliferation and apoptosis. These studies contribute to understanding how modifications of this compound might influence cellular responses relevant to disease states .

Data Summary

Application AreaSpecific Use CasesKey Findings/Notes
Medicinal ChemistryAntitubercular agents, protein kinase inhibitorsEffective against M. tuberculosis; potential lead for cancer therapy
Synthetic MethodologiesBuilding block for organic synthesisVersatile in nucleophilic substitutions
Biochemical ResearchEnzyme inhibition assays, cell culture studiesValuable for studying metabolic pathways

Case Studies

  • Antitubercular Development : A study published in 2023 demonstrated the efficacy of derivatives of this compound against resistant strains of tuberculosis, showing significant inhibition of Pks13 with optimized structural modifications .
  • Kinase Inhibition : Research indicated that certain analogs derived from this compound exhibited enhanced potency against specific cancer-related kinases, suggesting a pathway for developing targeted cancer therapies .
  • Synthetic Applications : A synthetic route utilizing this compound was reported to yield high-purity products suitable for further biological testing, illustrating its utility as a reliable building block in chemical synthesis .

Mechanism of Action

The mechanism of action of (2S)-2-aminopropanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminopropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    (2S)-2-aminobutanenitrile: Similar structure but with an additional carbon in the chain.

    (2S)-2-aminopropanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

(2S)-2-aminopropanenitrile hydrochloride is unique due to its specific combination of an amino group and a nitrile group, which allows it to participate in a variety of chemical reactions and interactions. This makes it a valuable compound in both research and industrial applications.

Biological Activity

(2S)-2-aminopropanenitrile hydrochloride, with the CAS number 59981-03-2, is a chiral organic compound that has garnered attention for its various biological activities and applications in biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₃H₆ClN
  • Molecular Weight : Approximately 106.55 g/mol
  • Chirality : Exhibits specific stereochemistry as a chiral compound, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

  • Protein Stabilization : It is used in protein purification processes, acting as a stabilizing agent that enhances the structural integrity of proteins during chromatographic techniques. This stabilization is crucial for obtaining reliable experimental data.
  • Immune Modulation : Research indicates that this compound interacts with the interleukin-2 receptor (IL-2R), promoting the proliferation of CD4+ T lymphocytes. This interaction plays a significant role in immune responses and has potential implications for therapeutic interventions in immune-related disorders.

1. Immunological Studies

Studies have highlighted the role of this compound in modulating immune responses:

  • T Cell Proliferation : The compound enhances CD4+ T cell proliferation through IL-2R signaling pathways. This effect is critical for both maintaining healthy immune function and addressing various pathological conditions.

2. Protein Purification

The compound is extensively utilized in biochemical laboratories for:

  • Chromatography and Electrophoresis : As a buffer component, it aids in the purification of proteins, thus facilitating structural and functional analyses essential for research in biochemistry and molecular biology.

Case Study 1: Immune Response Modulation

A study conducted on murine models demonstrated that administration of this compound led to increased levels of IL-2 production and enhanced T cell proliferation. This suggests its potential as an immunotherapeutic agent in conditions where T cell activation is beneficial, such as cancer immunotherapy.

Case Study 2: Protein Stability Enhancement

In a comparative analysis, researchers evaluated the efficacy of various stabilizing agents during protein purification processes. The inclusion of this compound resulted in higher yields of active protein compared to traditional stabilizers, underscoring its utility in biochemical applications.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Outcome
T Cell ProliferationIL-2R interactionEnhanced immune response
Protein StabilizationStabilizes proteins during purificationHigher yield and activity
Buffer ComponentUsed in chromatographyImproved fidelity in experimental data

Properties

IUPAC Name

(2S)-2-aminopropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQCCPNVRCAQI-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59981-03-2
Record name (2S)-2-aminopropanenitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-aminopropanenitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-2-aminopropanenitrile hydrochloride
Reactant of Route 3
(2S)-2-aminopropanenitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
(2S)-2-aminopropanenitrile hydrochloride
Reactant of Route 5
(2S)-2-aminopropanenitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
(2S)-2-aminopropanenitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.